(4-(2-Methoxypropan-2-yl)phenyl)boronic acid
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Overview
Description
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methoxypropan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxypropan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxypropan-2-ylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making the process efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (4-(2-Methoxypropan-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(2-Methoxypropan-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, it can form reversible covalent bonds with nucleophilic biological compounds, such as enzyme residues and nucleic acids, influencing their activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the 2-methoxypropan-2-yl group, making it less sterically hindered and more reactive in certain conditions.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of the 2-methoxypropan-2-yl group, affecting its reactivity and applications.
4-Morpholinophenylboronic Acid: Contains a morpholine ring, which introduces different electronic and steric properties.
Uniqueness: (4-(2-Methoxypropan-2-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic properties, making it particularly useful in selective cross-coupling reactions and as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C10H15BO3 |
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Molecular Weight |
194.04 g/mol |
IUPAC Name |
[4-(2-methoxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,14-3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 |
InChI Key |
FAPCZKFQKUJNHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)OC)(O)O |
Origin of Product |
United States |
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